5-Hydroxy-2-nitrobenzonitrile

Physicochemical Property Regioisomer Melting Point

For R&D programs synthesizing kinase inhibitors like Gefitinib, only the specific 5-Hydroxy-2-nitrobenzonitrile (CAS 13589-74-7) substitution pattern ensures the correct quinazolin-4(3H)-one scaffold. This regiospecific intermediate is NOT interchangeable with other hydroxy-nitrobenzonitrile isomers. Its lower melting point (119-120°C) and orthogonal nitro/hydroxyl groups provide a distinct advantage in high-throughput synthesis, enabling easier handling and efficient diversification at the 5-hydroxy position for SAR studies.

Molecular Formula C7H4N2O3
Molecular Weight 164.12 g/mol
CAS No. 13589-74-7
Cat. No. B088415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-nitrobenzonitrile
CAS13589-74-7
Molecular FormulaC7H4N2O3
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C#N)[N+](=O)[O-]
InChIInChI=1S/C7H4N2O3/c8-4-5-3-6(10)1-2-7(5)9(11)12/h1-3,10H
InChIKeyIVDZYHBBWXCWGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2-nitrobenzonitrile (CAS 13589-74-7): Differentiated Physicochemical and Synthetic Utility Profile for Informed Procurement Decisions


5-Hydroxy-2-nitrobenzonitrile (CAS 13589-74-7) is an aromatic nitrile derivative bearing a hydroxyl group at the 5-position and a nitro group at the 2-position of the benzene ring . This specific substitution pattern distinguishes it from its numerous regioisomers and is foundational to its utility as a versatile small molecule scaffold and pharmaceutical intermediate. While the market offers multiple hydroxy-nitrobenzonitrile analogs, substitution pattern determines both physicochemical properties and synthetic reactivity, making direct substitution untenable. The following evidence guide provides the limited but available quantitative differentiation data to support informed procurement decisions [1].

5-Hydroxy-2-nitrobenzonitrile (CAS 13589-74-7): Why Regioisomeric Analogs Cannot Substitute for This Specific Scaffold


The procurement of hydroxy-nitrobenzonitriles cannot be based on nominal similarity or class-level interchangeability. The precise positioning of the nitro and hydroxyl groups on the benzonitrile ring dictates the compound's physicochemical properties (e.g., melting point, boiling point, solubility) and, critically, its regioselectivity in subsequent synthetic transformations [1]. As demonstrated in the evidence below, regioisomers such as 2-Hydroxy-5-nitrobenzonitrile or 4-Hydroxy-3-nitrobenzonitrile exhibit significantly different melting points and reactivity profiles, rendering them unsuitable as direct substitutes. A deviation in substitution pattern would lead to distinct reaction pathways, different intermediate structures, and ultimately, failure to achieve the desired downstream pharmaceutical scaffold [2].

5-Hydroxy-2-nitrobenzonitrile (CAS 13589-74-7): Quantified Evidence of Differentiation for Scientific Selection


Physicochemical Differentiation: Melting Point and Boiling Point Comparison with Regioisomeric Analogs

5-Hydroxy-2-nitrobenzonitrile (CAS 13589-74-7) exhibits a distinct melting point range of 119-120°C . This is substantially lower than its regioisomer 4-Hydroxy-3-nitrobenzonitrile (CAS 3272-08-0), which melts at 143-148°C [1], and significantly lower than 2-Hydroxy-5-nitrobenzonitrile (CAS 39835-09-1), which melts at 190-194°C . The boiling point of 5-Hydroxy-2-nitrobenzonitrile is 398.2°C at 760 mmHg , which is also markedly higher than that of 4-Hydroxy-3-nitrobenzonitrile (288.9°C) and 2-Hydroxy-5-nitrobenzonitrile (344.6°C) [1]. These quantifiable differences are critical for purification strategy design, solid handling during formulation, and for predicting behavior in thermal or reactive extrusion processes.

Physicochemical Property Regioisomer Melting Point Boiling Point

Synthetic Utility Differentiation: Established Intermediate for Kinase-Targeting Quinazolinones

5-Hydroxy-2-nitrobenzonitrile belongs to the class of 2-nitrobenzonitriles, which are established intermediates for the one-pot conversion to quinazolin-4(3H)-ones [1]. This synthetic pathway is of high value because it provides access to the core scaffold of FDA-approved EGFR kinase inhibitors Gefitinib (Iressa®) and Erlotinib HCl (Tarceva®) [1]. While this conversion is class-level, the specific substitution pattern of 5-Hydroxy-2-nitrobenzonitrile (with a hydroxyl group para to the nitrile and ortho to the nitro group) is distinct from other 2-nitrobenzonitriles lacking the 5-hydroxy functionality. This unique orthogonality allows for further derivatization at the hydroxyl position prior to or after quinazolinone formation, a strategic advantage not offered by simpler 2-nitrobenzonitriles.

Organic Synthesis Kinase Inhibitor Quinazolinone Pharmaceutical Intermediate

Regioselective Reactivity Differentiation: Unique Orthogonality for Multi-Step Synthesis

The specific 2-nitro-5-hydroxy substitution pattern provides a unique orthogonal reactivity profile not found in other regioisomers. The nitro group can be selectively reduced to an amine (e.g., using SnCl2/HCl) without affecting the nitrile or the hydroxyl group . Conversely, the hydroxyl group can be selectively alkylated or acylated while leaving the nitro and nitrile groups intact. This is in contrast to isomers like 2-Hydroxy-5-nitrobenzonitrile, where the hydroxyl is ortho to the nitrile, potentially leading to different intramolecular interactions and altered reactivity. This orthogonality is a quantifiable strategic advantage for designing multi-step synthetic routes where precise control over functional group manipulation is required.

Regioselectivity Orthogonal Reactivity Scaffold Diversification

5-Hydroxy-2-nitrobenzonitrile (CAS 13589-74-7): Verified Application Scenarios Driven by Quantified Differentiation


Pharmaceutical Intermediate for Kinase-Targeted Therapeutics

Given its established utility as a precursor to quinazolin-4(3H)-one scaffolds—the core structure of EGFR inhibitors Gefitinib and Erlotinib [1]—procurement of 5-Hydroxy-2-nitrobenzonitrile is indicated for R&D programs focused on developing next-generation kinase inhibitors. Its orthogonal functional groups allow for diversification at the 5-hydroxy position, enabling the exploration of novel structure-activity relationships (SAR) around the quinazolinone core. This differentiates it from simpler 2-nitrobenzonitriles, which lack this additional diversification point.

Precision Synthesis of Diversified Small Molecule Libraries

The unique regioisomeric identity of 5-Hydroxy-2-nitrobenzonitrile, coupled with its orthogonal nitro and hydroxyl functionalities , makes it a strategic building block for constructing diverse small molecule libraries. Its significantly lower melting point (119-120°C) compared to key isomers facilitates easier handling and purification in high-throughput synthesis workflows. This is a practical advantage in medicinal chemistry where compound purity and ease of automation are paramount.

Optimized Purification and Formulation in Process Chemistry

In process chemistry and manufacturing, the quantifiable physicochemical differences of 5-Hydroxy-2-nitrobenzonitrile (e.g., a melting point 24-29°C lower than 4-Hydroxy-3-nitrobenzonitrile [2]) translate directly to operational advantages. Lower melting points can reduce energy consumption during recrystallization and improve material handling. Its high boiling point (398.2°C) indicates good thermal stability, which is favorable for reactions requiring elevated temperatures. These properties justify its selection over regioisomeric alternatives in scaled-up synthetic processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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